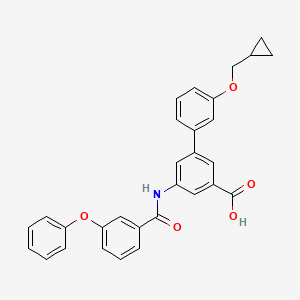
Fabp1-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Fabp1-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving the use of various reagents and catalysts . Industrial production methods for this compound are also not widely available, as the compound is primarily used for research purposes.
Analyse Des Réactions Chimiques
Fabp1-IN-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Fabp1-IN-1 has several scientific research applications, including:
Chemistry: Used to study the binding properties and interactions of fatty acid binding proteins.
Biology: Used to investigate the role of FABP1 in various biological processes, including lipid metabolism and transport.
Mécanisme D'action
Fabp1-IN-1 exerts its effects by selectively inhibiting the activity of FABP1. This inhibition disrupts the binding and transport of fatty acids within cells, leading to alterations in lipid metabolism and signaling pathways . The molecular targets of this compound include the FABP1 protein itself, as well as other proteins and pathways involved in lipid metabolism .
Comparaison Avec Des Composés Similaires
Fabp1-IN-1 is unique in its high selectivity for FABP1 compared to other fatty acid binding proteins. Similar compounds include:
FABP3 inhibitors: These compounds target fatty acid binding protein 3 and have different selectivity profiles and applications.
FABP4 inhibitors: These compounds target fatty acid binding protein 4 and are used in research related to metabolic diseases and inflammation.
This compound stands out due to its specific inhibition of FABP1, making it a valuable tool for studying the role of this protein in various biological processes and diseases .
Propriétés
Formule moléculaire |
C30H25NO5 |
|---|---|
Poids moléculaire |
479.5 g/mol |
Nom IUPAC |
3-[3-(cyclopropylmethoxy)phenyl]-5-[(3-phenoxybenzoyl)amino]benzoic acid |
InChI |
InChI=1S/C30H25NO5/c32-29(22-7-5-11-28(18-22)36-26-8-2-1-3-9-26)31-25-15-23(14-24(16-25)30(33)34)21-6-4-10-27(17-21)35-19-20-12-13-20/h1-11,14-18,20H,12-13,19H2,(H,31,32)(H,33,34) |
Clé InChI |
AJHUKENAWLZUOI-UHFFFAOYSA-N |
SMILES canonique |
C1CC1COC2=CC=CC(=C2)C3=CC(=CC(=C3)NC(=O)C4=CC(=CC=C4)OC5=CC=CC=C5)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



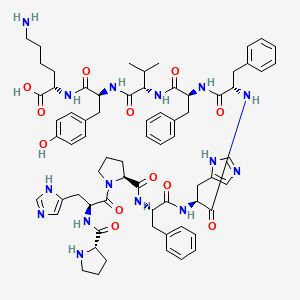


![2-[2-[[(2R,3aS)-5,5'-dimethyl-4-oxo-2'-propan-2-ylspiro[3,3a-dihydro-2H-imidazo[1,5-b][1,2]oxazole-6,1'-cyclohexane]-2-yl]methyl]-6-methylphenoxy]-N-[(6-chloro-2-hydroxy-1H-indol-3-yl)imino]acetamide](/img/structure/B12382204.png)
![2-[2-chloro-4-[(Z)-(3-oxo-6-propoxy-1-benzofuran-2-ylidene)methyl]phenoxy]-2-methylpropanoic acid](/img/structure/B12382207.png)

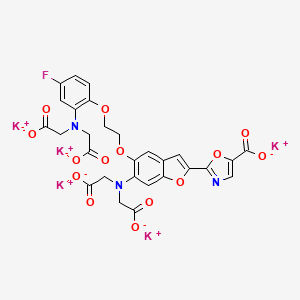
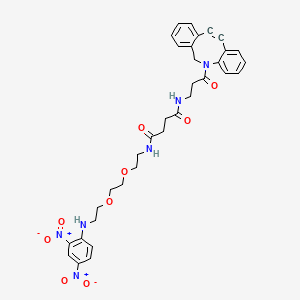


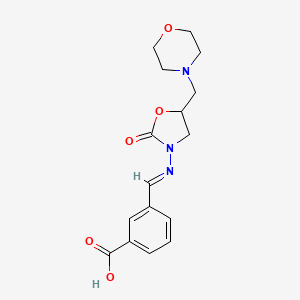
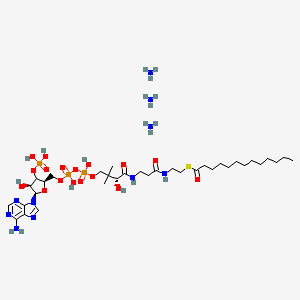
![[6-(3-hydroxyphenyl)-1H-indol-3-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B12382250.png)
